1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBARYOBKFNQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 C Pyridine 4 Carbaldehyde and Its Core Structure
Direct Synthetic Routes to 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde
Direct synthesis of this compound involves the introduction of a formyl group onto the pre-formed bicyclic system. This requires strategic functionalization that can direct the substitution to the C-4 position on the pyridine (B92270) ring, a task that presents considerable regiochemical challenges.
Strategic Functionalization of Pre-formed Pyrrolopyridine Systems
The functionalization of the 1H-pyrrolo[2,3-c]pyridine core is dictated by the inherent reactivity of the pyrrole (B145914) and pyridine rings. Generally, the pyrrole moiety is more electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. Consequently, electrophilic attack often occurs preferentially at the C-3 position of the pyrrole ring.
Achieving functionalization at the C-4 position on the pyridine segment typically requires more specialized strategies, such as:
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group that positions a metalating agent (commonly an organolithium reagent) at the adjacent C-4 position. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) can then install the aldehyde.
Halogen-Metal Exchange: Introduction of a halogen atom (e.g., bromine or iodine) at the C-4 position can serve as a handle for subsequent functionalization. The halogenated intermediate can undergo lithium-halogen exchange, creating a nucleophilic C-4 organolithium species that can be trapped with an electrophilic formyl source.
Cross-Coupling Reactions: A C-4 halogenated precursor can also be used in various palladium-catalyzed cross-coupling reactions to introduce a group that can later be converted to an aldehyde, such as a vinyl or cyano group. For instance, the Suzuki-Miyaura cross-coupling has been effectively used for C-C bond formation on azaindole scaffolds. nih.gov
A significant challenge in these approaches is the initial regioselective installation of the directing group or halogen at the C-4 position, which may require multi-step synthetic sequences starting from appropriately substituted pyridine precursors.
Approaches for Regioselective Formylation at the C-4 Position
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com
However, research into the direct formylation of the 1H-pyrrolo[2,3-c]pyridine core reveals a strong regiochemical preference away from the C-4 position. Studies have shown that the Vilsmeier-Haack reaction, when applied to precursors like 3-amino-4-methylpyridines, leads to a cyclization and formylation cascade that exclusively yields 3-formyl-6-azaindoles (1H-pyrrolo[2,3-c]pyridine-3-carbaldehydes). chemrxiv.orgchemrxiv.org This outcome is attributed to the mechanism of cyclization and the higher nucleophilicity of the C-3 position on the pyrrole ring.
The table below summarizes the findings for the Vilsmeier-Haack formylation of various substituted 3-amino-4-methylpyridines, which cyclize to form the 6-azaindole (B1212597) ring system. The consistent outcome is formylation at the C-3 position.
| Starting Material (Substituted 3-Amino-4-methylpyridine) | Product | Yield | Reference |
|---|---|---|---|
| 3-Amino-4-methylpyridine (B17607) | 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde | 19% | chemrxiv.org |
| 5-(tert-Butyl)-3-amino-4-methylpyridine | 5-(tert-Butyl)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 72% | chemrxiv.org |
| 3-Amino-4,6-dimethylpyridine | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 75% | chemrxiv.org |
These results underscore that direct electrophilic formylation via the Vilsmeier-Haack reaction is not a viable route to this compound. The synthesis of the C-4 aldehyde would necessitate a more complex, multi-step approach involving prior, directed functionalization at the C-4 position as outlined in section 2.1.1.
Construction of the 1H-Pyrrolo[2,3-c]pyridine Ring System
Given the challenges of post-functionalization, many synthetic strategies focus on constructing the 1H-pyrrolo[2,3-c]pyridine ring system from simpler, acyclic, or monocyclic precursors, embedding the desired functionality during the ring-forming steps.
Annulation Strategies: Building the Pyrrole Moiety onto a Pyridine Core
Annulation strategies involve the formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine derivative. This is one of the most common approaches to azaindoles.
Condensation reactions provide a powerful method for constructing the pyrrole ring. A notable example involves the dilithiation of 3-amino-4-picoline. This generates a highly reactive dianion which can then undergo condensation with a variety of carboxylic esters. This one-pot reaction directly affords 2-substituted 1H-pyrrolo[2,3-c]pyridines in good yields. nih.gov The C-4 position of the pyridine precursor becomes the C-4 position of the final product.
The general transformation is depicted below:
Step 1: Dilithiation of 3-amino-4-picoline with a strong base (e.g., sec-BuLi).
Step 2: Condensation of the resulting dianion with a carboxylic ester (R-COOR').
Step 3: Cyclization and aromatization to yield the 2-substituted 6-azaindole.
| Ester (R-COOR') | Product (2-Substituted 6-Azaindole) | Yield | Reference |
|---|---|---|---|
| Ethyl acetate | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | 75% | nih.gov |
| Ethyl benzoate | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | 85% | nih.gov |
| Methyl 4-chlorobenzoate | 2-(4-Chlorophenyl)-1H-pyrrolo[2,3-c]pyridine | 81% | nih.gov |
Intramolecular cyclization is a versatile strategy that involves creating a bond between two atoms within the same molecule to form the new pyrrole ring. These methods often rely on transition-metal catalysis to facilitate the key bond-forming step.
A prominent example is the synthesis of the related 1H-pyrrolo[3,2-c]pyridine scaffold, which illustrates the general principle. The synthesis starts with 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, which is reacted with N,N-dimethylformamide dimethyl acetal. The resulting intermediate undergoes a reductive cyclization in the presence of iron powder and acetic acid to form the fused pyrrole ring. nih.gov
Another powerful approach involves Sonogashira coupling followed by intramolecular cyclization. In this method, an amino-halopyridine is coupled with a terminal alkyne. The resulting intermediate is then treated with a base or a copper catalyst to induce cyclization, forming the pyrrole ring. ijpcbs.com
A more recent development for the synthesis of substituted 6-azaindoles utilizes a sequential cyclization process starting from aziridine (B145994) derivatives. This pathway involves the formation of a substituted pyrrole intermediate which then undergoes a base-catalyzed intramolecular acetylenic Schmidt reaction to construct the fused pyridine ring, yielding 2,5-disubstituted 6-azaindoles. chemrxiv.orgsemanticscholar.org
| General Strategy | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Reductive Cyclization | Fe, Acetic Acid | An (E)-2-(dimethylamino)vinyl)-nitropyridine derivative undergoes reduction and subsequent intramolecular cyclization to form the pyrrole ring. | nih.gov |
| Sonogashira Coupling / Cyclization | Pd/Cu catalysts, Base (e.g., KH) | An amino-halopyridine is coupled with a terminal alkyne, followed by a base- or copper-mediated intramolecular cyclization. | ijpcbs.com |
| Intramolecular Acetylenic Schmidt Reaction | Base (e.g., t-BuOK) | An azidomethyl-substituted pyrrole with an acetylenic side chain undergoes intramolecular cyclization to form the fused pyridine ring. | chemrxiv.orgsemanticscholar.org |
Annulation Strategies: Building the Pyridine Moiety onto a Pyrrole Core
Annulation strategies are fundamental to the construction of fused heterocyclic systems like 1H-pyrrolo[2,3-c]pyridine. These methods involve the formation of one ring onto a pre-existing core. While the title of this section specifies building the pyridine moiety onto a pyrrole, it is important to note that many successful syntheses of the 6-azaindole scaffold operate in the reverse manner—constructing the pyrrole ring onto a functionalized pyridine precursor. Both approaches are crucial for accessing this important heterocyclic system.
Multi-Component Reactions for Pyridine Ring Closure
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy enhances atom economy and reduces waste by minimizing intermediate isolation and purification steps. In the context of the 6-azaindole framework, a notable three-component reaction has been developed for the synthesis of polysubstituted 6-azaindolines, the saturated analogs of the target scaffold.
By heating a mixture of an isocyanoacetamide, an amine, and an aldehyde, a clean reaction cascade occurs, leading to the formation of a pyrrolidinone-fused azaindoline. acs.orgnih.gov This complexity-generating MCR proceeds in a highly ordered fashion, creating three heterocyclic rings and five new chemical bonds in a single operation with heat as the only required external energy input. nih.govthieme-connect.com The resulting 6-azaindoline core can then serve as a precursor for further chemical manipulation to introduce unsaturation and achieve the aromatic 1H-pyrrolo[2,3-c]pyridine system.
Transformations Involving Nitrogen and Carbon Sources
The construction of the 1H-pyrrolo[2,3-c]pyridine core can also be achieved through annulation strategies that involve the reaction of a substituted pyridine precursor with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrrole ring.
One effective method is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction. acs.org This process utilizes readily available amino-o-bromopyridines as the starting scaffold. The reaction with alkenyl bromides under palladium catalysis initiates a sequence involving an intermolecular C-N bond formation followed by an intramolecular Heck reaction. This cascade efficiently builds the five-membered pyrrole ring onto the pyridine core, directly yielding substituted 6-azaindoles. The reaction demonstrates good scope with various alkenyl bromides, allowing for the synthesis of diverse derivatives. acs.org
Another powerful strategy is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. In this approach, the 3-amino-4-methylpyridine acts as a four-atom (N-C-C-C) building block. Treatment with a C1-bielectrophile, such as trifluoroacetic anhydride (B1165640) (TFAA), triggers a cyclization to form the pyrrole ring. This method provides a scalable and efficient route to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. acsgcipr.org The reaction mechanism has been rationalized to proceed through a sequence of acylation and condensation steps, highlighting a base-free method for achieving the fused bicyclic system. nih.gov
Metal-Catalyzed Cross-Coupling Reactions in Scaffold Assembly
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. For the 1H-pyrrolo[2,3-c]pyridine scaffold, these reactions enable the introduction of a wide array of substituents, particularly at the C4 position, by forming new carbon-carbon and carbon-nitrogen bonds. These transformations typically begin with a halo-substituted 6-azaindole, such as 4-chloro-1H-pyrrolo[2,3-c]pyridine, which serves as a versatile linchpin for diversification.
Suzuki-Miyaura Coupling Strategies for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl and heteroaryl compounds. The reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.
In the synthesis of 4-substituted 1H-pyrrolo[2,3-c]pyridine derivatives, a 4-halo-6-azaindole precursor can be coupled with various aryl- or heteroarylboronic acids. While specific examples directly on the 4-position of the 6-azaindole are not as prevalent as for its isomers, the methodology is well-established for related pyrrolopyridines. For instance, the Suzuki coupling has been successfully applied to the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines from the corresponding 6-bromo precursor using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system under microwave irradiation. beilstein-journals.orgnih.gov These conditions provide a reliable template for potential application to the 6-azaindole scaffold. The general success of Suzuki couplings on various pyridine and pyrrole systems further supports its applicability. organic-chemistry.orgmdpi.com
| Entry | Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Ref |
| 1 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 125 °C, 26 min (MW) | 85 | beilstein-journals.org |
| 2 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 125 °C, 26 min (MW) | 51 | nih.gov |
| 3 | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 °C, 30 min | >99 | nih.gov |
Note: The data in this table is derived from closely related pyrrolopyridine isomers to illustrate typical reaction conditions, due to a lack of specific literature examples for the 4-position of the 1H-pyrrolo[2,3-c]pyridine core.
Buchwald-Hartwig Amination in Nitrogen-Carbon Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or sulfonate and an amine. wikipedia.orgbeilstein-journals.org This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.
For the 1H-pyrrolo[2,3-c]pyridine scaffold, this methodology allows for the introduction of diverse amino substituents at the C4-position, starting from a 4-halo-6-azaindole. The reaction conditions typically involve a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos, XPhos), and a base (e.g., Cs₂CO₃, LiHMDS, NaOt-Bu). acsgcipr.org While the direct application to unprotected 4-halo-6-azaindole is challenging, successful couplings have been demonstrated on related N-protected halo-azaindole isomers. For example, N-protected 4-bromo-7-azaindoles have been effectively coupled with a wide range of amides, amines, and amino acid esters using a Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ as the base. beilstein-journals.org These established protocols provide a strong foundation for developing conditions tailored to the functionalization of the 6-azaindole core. nih.gov
| Entry | Halide Substrate | Amine/Amide | Catalyst System | Base | Solvent | Conditions | Yield (%) | Ref |
| 1 | 1-Benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | 84 | beilstein-journals.org |
| 2 | 1-Methyl-4-bromo-1H-pyrrolo[2,3-b]pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | 81 | beilstein-journals.org |
| 3 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | N-Methylpiperazine | Pd(0) / RuPhos | LiHMDS | THF | rt, 30 min | 94 | nih.gov |
Note: This table presents data from the closely related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) isomer to exemplify reaction parameters for C-N bond formation on the pyrrolopyridine scaffold.
Sonogashira Coupling and Related Alkyne Transformations
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is highly effective for forming C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are valuable intermediates and structural motifs in various fields. libretexts.org
In the context of the 1H-pyrrolo[2,3-c]pyridine system, the Sonogashira coupling can be used in two primary ways: either to functionalize a pre-existing halo-6-azaindole scaffold or as a key step in the construction of the azaindole ring itself. For functionalization, a 4-halo-1H-pyrrolo[2,3-c]pyridine can be coupled with a terminal alkyne to install an alkynyl group at the C4 position. This introduces a versatile handle that can undergo further transformations, such as cyclizations or click reactions.
Alternatively, the Sonogashira reaction is frequently used as part of a tandem sequence to build the azaindole core. In this approach, an appropriately substituted aminohalopyridine undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the fused pyrrole ring. nih.gov This strategy has been successfully employed for the synthesis of various azaindole isomers, demonstrating its robustness and utility in constructing the core heterocyclic framework. thieme-connect.comnih.gov
| Entry | Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Ref |
| 1 | 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMA | rt | 95 (Step 1) | nih.gov |
| 2 | 4-Amino-2-bromo-5-iodopyridine deriv. | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | rt | 85 (Step 1) | nih.gov |
| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt, 16 h | 90 | researchgate.net |
Note: The examples in this table illustrate the use of Sonogashira coupling in the synthesis of azaindole cores or the functionalization of related pyridine systems, highlighting common catalytic conditions.
Reductive and Oxidative Synthetic Approaches to the Core
Manipulation of the oxidation state of the 1H-pyrrolo[2,3-c]pyridine core is a key strategy for accessing a variety of analogues. This includes the formation of saturated derivatives through catalytic hydrogenation and the introduction of unsaturation through dehydrogenation and aromatization.
Catalytic Hydrogenation for Saturated Analogues
Catalytic hydrogenation is a powerful technique for the synthesis of saturated and partially saturated derivatives of the 1H-pyrrolo[2,3-c]pyridine core. The choice of catalyst, solvent, and reaction conditions can influence the extent of reduction. For instance, the debenzylation of substituted 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine derivatives is typically achieved through hydrogenation over a palladium on carbon (Pd/C) catalyst. smolecule.com
While specific examples detailing the complete saturation of the 1H-pyrrolo[2,3-c]pyridine ring system are not extensively documented in readily available literature, general principles of azaindole hydrogenation can be applied. The hydrogenation of related azaindole isomers often employs platinum or palladium-based catalysts. For example, platinum-catalyzed hydrogenation of certain pyridine derivatives can be a viable method for obtaining the corresponding piperidine (B6355638) structures. researchgate.net The conditions for such transformations, including pressure, temperature, and solvent, are critical in achieving the desired level of saturation without over-reduction or side reactions.
Table 1: Catalysts for Hydrogenation of Pyrrolopyridine Systems
| Catalyst | Substrate Type | Product Type | Reference |
| Palladium on Carbon (Pd/C) | Benzyl-protected tetrahydro-1H-pyrrolo[2,3-c]pyridines | Debenzylated tetrahydro-1H-pyrrolo[2,3-c]pyridines | smolecule.com |
| Platinum-based catalysts | Pyridine derivatives | Piperidine derivatives | researchgate.net |
Dehydrogenation and Aromatization Methods
The synthesis of the aromatic 1H-pyrrolo[2,3-c]pyridine core from its partially saturated precursors is achieved through dehydrogenation or aromatization reactions. These methods are crucial for the final steps in the synthesis of many 6-azaindole derivatives.
Common oxidizing agents used for the aromatization of dihydropyridines and related heterocyclic systems include manganese dioxide (MnO2). sci-hub.se The reaction is typically carried out in an inert solvent, and the reactivity of MnO2 can be influenced by its method of preparation and activation. rsc.org The mechanism of MnO2-mediated dehydrogenation is believed to involve a stepwise removal of hydrogen atoms. researchgate.net
Palladium on carbon (Pd/C) can also be employed as a catalyst for dehydrogenation, often at elevated temperatures. In some cases, modified Pd/C catalysts can be used to achieve selective partial dehydrogenation. For example, a K3PO4·3H2O-modified Pd/C catalyst has been used for the selective partial dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines. cjcatal.com Such strategies could potentially be adapted for the controlled dehydrogenation of tetrahydro-1H-pyrrolo[2,3-c]pyridines to their dihydro or fully aromatic counterparts.
Protective Group Strategies in the Synthesis of this compound
The synthesis of a multifunctional molecule like this compound requires a careful strategy for the protection and deprotection of reactive functional groups. This is essential to prevent unwanted side reactions and to direct the synthetic transformations to the desired positions.
Protection and Deprotection of the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[2,3-c]pyridine core is nucleophilic and can interfere with reactions targeting other parts of the molecule. Therefore, its protection is a common and often necessary step in multi-step syntheses.
A variety of protecting groups can be employed for the pyrrole nitrogen, with the choice depending on the stability of the group to subsequent reaction conditions and the ease of its removal. Commonly used protecting groups for pyrroles and azaindoles include the tert-butoxycarbonyl (Boc) group and various sulfonyl derivatives.
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. Deprotection of the N-Boc group can be achieved under acidic conditions. While strong acids are often used, selective deprotection of N-Boc on certain nitrogen heterocycles like imidazoles and pyrazoles can be achieved using milder reagents such as NaBH4 in ethanol, leaving N-Boc protected pyrroles and indoles intact. arkat-usa.org The use of solid acid catalysts in continuous flow reactors has also been explored for efficient N-Boc deprotection. rsc.org
Sulfonyl groups , such as tosyl (Ts) or benzenesulfonyl (Bs), are also effective protecting groups for the pyrrole nitrogen. These groups are generally stable to a wide range of reaction conditions. Deprotection of sulfonyl groups often requires more stringent conditions, which should be considered when planning the synthetic route.
Another protecting group that has been utilized in the synthesis of azaindole derivatives is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is known to be stable under various cross-coupling conditions. However, its removal, often with reagents like trifluoroacetic acid (TFA), can sometimes lead to challenges and side reactions. nih.gov
Table 2: Common Protecting Groups for the Pyrrole Nitrogen (N-1)
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic conditions (e.g., TFA, HCl); NaBH4 in EtOH (selective for some heterocycles) | arkat-usa.orgrsc.orgmdpi.com |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Trifluoroacetic acid (TFA), Tetrabutylammonium fluoride (B91410) (TBAF) | nih.gov |
Management of Other Labile Functional Groups During Synthesis
In the synthesis of this compound, the aldehyde functional group is also reactive and may require protection, especially when strong nucleophiles or reducing agents are used in other steps of the synthesis.
The most common strategy for protecting aldehydes is the formation of acetals . This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. Cyclic acetals are stable to basic and nucleophilic conditions. The aldehyde group can be readily regenerated by acidic hydrolysis. This strategy allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the aldehyde.
Reaction Chemistry and Strategic Derivatization of 1h Pyrrolo 2,3 C Pyridine 4 Carbaldehyde
Transformations of the Carbaldehyde Moiety
The aldehyde group at the C4-position of the 1H-pyrrolo[2,3-c]pyridine scaffold is a primary site for a wide array of chemical modifications. Its electrophilic carbon and the potential for enolate formation under specific conditions allow for a diverse range of derivatizations.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a carboxylic acid moiety for further functionalization, such as amide bond formation. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Commonly used methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), or milder reagents like silver(I) oxide (Ag₂O) in the Tollens' test. The selection of the oxidant is crucial to avoid over-oxidation or unwanted side reactions on the electron-rich pyrrolopyridine ring system.
Table 1: Predicted Oxidation Reactions of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | Basic aqueous solution, heat |
| Jones Reagent (CrO₃/H₂SO₄) | 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | Acetone, 0°C to room temperature |
| Silver(I) Oxide (Ag₂O) | 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | Aqueous ammonia (B1221849) (Tollens' reagent) |
Reduction Reactions to Alcohols and Methyl Groups
The carbaldehyde moiety can be reduced to either a primary alcohol or a methyl group, providing pathways to different classes of derivatives. The reduction to (1H-pyrrolo[2,3-c]pyridin-4-yl)methanol is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, often used in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, although care must be taken due to its higher reactivity.
Complete reduction of the aldehyde to a methyl group at the C4-position can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid. The choice between these methods depends on the stability of the substrate to acidic or basic conditions.
Table 2: Predicted Reduction Reactions of this compound
| Reagent | Product | Reaction Type |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (1H-pyrrolo[2,3-c]pyridin-4-yl)methanol | Reduction to alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | (1H-pyrrolo[2,3-c]pyridin-4-yl)methanol | Reduction to alcohol |
| Hydrazine (B178648)/KOH (Wolff-Kishner) | 4-methyl-1H-pyrrolo[2,3-c]pyridine | Reduction to methyl group |
| Zinc Amalgam/HCl (Clemmensen) | 4-methyl-1H-pyrrolo[2,3-c]pyridine | Reduction to methyl group |
Condensation Reactions: Imine, Oxime, and Hydrazone Formation
The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by primary amines and their derivatives, leading to condensation products such as imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.compeerj.com These reactions typically proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. These reactions are often catalyzed by mild acid. masterorganicchemistry.com
The formation of an imine occurs upon reaction with a primary amine (R-NH₂). masterorganicchemistry.com Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, and reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. researchgate.net These derivatives are not only stable compounds in their own right but can also serve as intermediates for further synthetic transformations.
Table 3: Predicted Condensation Reactions of this compound
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 1H-pyrrolo[2,3-c]pyridin-4-yl-C(=NR)H |
| Hydroxylamine (NH₂OH) | Oxime | 1H-pyrrolo[2,3-c]pyridin-4-yl-C(=NOH)H |
| Hydrazine (R-NHNH₂) | Hydrazone | 1H-pyrrolo[2,3-c]pyridin-4-yl-C(=NNHR)H |
Knoevenagel and Wittig Type Olefination Reactions
The aldehyde functionality is a key precursor for the formation of carbon-carbon double bonds through olefination reactions. The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction leads to the formation of an α,β-unsaturated product.
The Wittig reaction provides a versatile method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. organic-chemistry.orgwikipedia.org This reaction is highly valuable for its reliability and the fixed position of the newly formed double bond. libretexts.org
Table 4: Predicted Olefination Reactions of this compound
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic acid) | α,β-Unsaturated compound |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
Nucleophilic Additions to the Carbonyl Carbon
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This addition reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a secondary alcohol. This is a powerful method for introducing alkyl, aryl, or vinyl groups at the C4-position of the side chain.
Table 5: Predicted Nucleophilic Addition Reactions to the Carbonyl Carbon
| Nucleophilic Reagent | Intermediate | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |
| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | α-Hydroxy nitrile |
Reactivity of the Pyrrolo[2,3-c]pyridine Core
The 1H-pyrrolo[2,3-c]pyridine (5-azaindole) core possesses a dichotomous electronic nature. The pyrrole (B145914) ring is electron-rich and thus activated towards electrophilic aromatic substitution, similar to indole (B1671886) itself. nih.goviust.ac.iryoutube.com Conversely, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles but susceptible to nucleophilic attack under certain conditions. youtube.com
Electrophilic substitution is expected to occur preferentially on the electron-rich pyrrole ring. nih.goviust.ac.iryoutube.com Based on the established reactivity of indole, the C3 position is the most likely site for electrophilic attack, as the resulting cationic intermediate (σ-complex) is more stabilized by resonance without disrupting the aromaticity of the pyridine ring. youtube.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely proceed at this position, although potentially requiring carefully chosen conditions to avoid reaction at the basic pyridine nitrogen.
The nitrogen atom of the pyrrole ring (N1) is a site for functionalization, such as N-alkylation or N-acylation. These reactions typically require a base to deprotonate the N-H group, followed by reaction with an electrophile like an alkyl halide or an acyl chloride. The pyridine nitrogen (N5) can act as a base or a nucleophile, potentially coordinating to Lewis acids or undergoing alkylation, which would deactivate the ring system towards electrophilic substitution.
Table 6: Predicted Reactivity of the 1H-pyrrolo[2,3-c]pyridine Core
| Reaction Type | Reagent | Likely Position of Reaction | Product Type |
|---|---|---|---|
| Electrophilic Halogenation | NBS, NCS | C3 | 3-Halo-1H-pyrrolo[2,3-c]pyridine derivative |
| Nitration | HNO₃/H₂SO₄ (careful conditions) | C3 | 3-Nitro-1H-pyrrolo[2,3-c]pyridine derivative |
| N-Alkylation | Alkyl halide / Base (e.g., NaH) | N1 | 1-Alkyl-1H-pyrrolo[2,3-c]pyridine derivative |
| N-Acylation | Acyl chloride / Base | N1 | 1-Acyl-1H-pyrrolo[2,3-c]pyridine derivative |
Electrophilic Aromatic Substitution Patterns
The reactivity of the 1H-pyrrolo[2,3-c]pyridine scaffold towards electrophiles is dictated by the electronic characteristics of its constituent rings: the electron-rich pyrrole and the electron-deficient pyridine. The pyrrole moiety is generally more susceptible to electrophilic attack than benzene, while the pyridine ring is less so.
The directing effects within the this compound molecule are as follows:
Pyrrole Ring (Positions 2, 3): This ring is activated towards electrophilic substitution due to the lone pair of electrons on the nitrogen atom (N-1). Substitution is generally favored at the 3-position, which is para to the pyrrole nitrogen and less sterically hindered compared to the 2-position. This is consistent with findings for the related 1H-pyrrolo[2,3-b]pyridine system, where electrophilic attack predominantly occurs at the 3-position. rsc.org
Pyridine Ring (Positions 5, 7): This ring is deactivated by the electronegative nitrogen atom (N-6) and further deactivated by the strongly electron-withdrawing carbaldehyde group at the 4-position. Therefore, electrophilic substitution on the pyridine ring is highly unfavorable.
The anticipated order of reactivity for electrophilic aromatic substitution is C-3 > C-2 >> C-5, C-7 .
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagent Example | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1H-Pyrrolo[2,3-c]pyridine-3-nitro-4-carbaldehyde | Attack on the electron-rich pyrrole ring at the most activated position (C-3). |
| Bromination | Br₂/AcOH | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | Preferential substitution on the pyrrole moiety. rsc.org |
| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | Likely no reaction or low yield | The pyridine nitrogen and aldehyde group are deactivating, often inhibiting classical Friedel-Crafts reactions. |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring, being electron-deficient, is inherently activated for nucleophilic aromatic substitution (SNAr), a reactivity pattern opposite to that of the pyrrole ring. This tendency is significantly enhanced by the presence of the electron-withdrawing aldehyde group at C-4. For an SNAr reaction to proceed, a suitable leaving group must be present on the pyridine ring.
Common leaving groups include halides (Cl, Br, F) or a nitro group. If a halogen atom were present at the C-5 or C-7 position of this compound, it would be susceptible to displacement by various nucleophiles.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Starting Material Example | Nucleophile | Potential Product | Mechanism |
|---|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | NaOMe | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | SNAr |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | R₂NH | 5-(Dialkylamino)-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | SNAr |
| 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | NaCN | 7-Cyano-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | SNAr |
Rearrangement Reactions Involving the Fused Ring System
While specific rearrangement reactions of this compound are not extensively documented, the inherent strain and electronic properties of fused heterocyclic systems can predispose them to molecular rearrangements under certain conditions. For related pyrrolopyridine systems, skeletal transformations have been observed. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to induce a ring-expansion, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org Another documented example involves the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to form pyrrolo[1,2-c]pyrimidines. researchgate.net
These examples suggest that derivatives of this compound could potentially undergo similar skeletal reorganizations, particularly when intermediates such as carbenes or nitrenes are generated, or under strong acidic or basic conditions.
Acid-Base Chemistry and Tautomeric Equilibria
The this compound molecule possesses both acidic and basic centers.
Basicity: The pyridine nitrogen (N-6) is the primary basic site. It can be protonated by acids to form a pyridinium (B92312) salt. The basicity is expected to be lower than that of pyridine itself due to the electron-withdrawing effect of the fused pyrrole ring and the C-4 aldehyde group.
Acidity: The pyrrole N-H proton (N-1) is weakly acidic and can be deprotonated by strong bases (e.g., NaH, organolithium reagents) to form an N-anion. This anion is a potent nucleophile and can be used for N-alkylation or N-acylation reactions.
Tautomerism is a potential feature of this molecule, although the aromatic 1H-tautomer is significantly more stable. Other less stable tautomeric forms could exist in equilibrium, such as the 3H-pyrrolo[2,3-c]pyridine or tautomers involving the aldehyde group, though their population would be minimal under normal conditions.
Synthesis of Complex Heterocyclic Derivatives Utilizing this compound as a Precursor
The aldehyde functional group is a versatile handle for chemical modification, making this compound an excellent starting material for the construction of more elaborate heterocyclic structures.
Annulation onto the Pyrrolo[2,3-c]pyridine Scaffold
Annulation reactions involve the construction of a new ring fused to the existing scaffold. The aldehyde at C-4 can be elaborated into a reactive intermediate that subsequently participates in an intramolecular cyclization to build a third ring.
A common strategy involves a condensation reaction followed by cyclization. For example, a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) would yield an α,β-unsaturated system. This intermediate could then be subjected to cyclization conditions.
Table 3: Exemplary Annulation Strategy via Knoevenagel Condensation
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | This compound, Malononitrile, Base (e.g., piperidine) | 2-((1H-pyrrolo[2,3-c]pyridin-4-yl)methylene)malononitrile | Knoevenagel Condensation |
| 2 | Intermediate from Step 1, Hydrazine (H₂N-NH₂) | A pyrazolo-fused pyrrolopyridine | Cyclocondensation |
This approach allows for the creation of novel tricyclic systems, such as pyrazolo[4',3':4,5]pyrrolo[2,3-c]pyridines, by choosing the appropriate binucleophilic reagent for the cyclization step.
Formation of Polycyclic Fused Systems
Beyond simple annulation, this compound can be a key component in multicomponent reactions or tandem sequences to rapidly assemble complex polycyclic frameworks. The aldehyde can participate in reactions like the Pictet-Spengler or Friedländer annulation if the pyrrole nitrogen is first substituted with an appropriate side chain.
For example, N-alkylation of the pyrrole ring with a 2-aminoethyl group would furnish a precursor for an intramolecular Pictet-Spengler reaction. The aldehyde at C-4 would act as the electrophile, and the newly introduced aminoethyl side chain would provide the nucleophilic component, leading to the formation of a new six-membered ring fused across the C-4 and N-5 positions of the pyridine ring. Such strategies are pivotal in generating structural diversity for applications in drug discovery. nih.govmdpi.com
Development of Libraries of Structurally Diverse Analogues
The generation of compound libraries from this compound is a systematic process that leverages a variety of synthetic transformations to introduce a wide range of functional groups and structural motifs. This approach allows for a comprehensive exploration of the chemical space around the core scaffold, facilitating the identification of compounds with desired biological activities. The primary sites for derivatization include the aldehyde group, the pyrrole nitrogen, and the pyridine ring.
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules from a common starting material. In the context of this compound, a DOS approach would involve a series of branching reaction pathways to rapidly generate a library of analogues with significant variations in their carbon skeletons and functional group displays. For instance, the aldehyde functionality can be transformed into a variety of other groups, which can then undergo further reactions.
Parallel synthesis and combinatorial chemistry are key technologies for the rapid generation of large numbers of compounds. By reacting the this compound scaffold with a diverse set of building blocks in a systematic and automated or semi-automated fashion, extensive libraries of analogues can be efficiently prepared.
A common strategy involves the derivatization of the aldehyde group through various well-established reactions. For example, reductive amination with a library of primary and secondary amines can introduce a wide array of substituents. Similarly, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be employed to introduce diverse unsaturated moieties.
Further diversification can be achieved by targeting the pyrrole nitrogen. N-alkylation, N-arylation, or N-acylation with a variety of electrophiles can introduce another layer of structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also powerful tools for modifying the pyridine ring, although this often requires prior functionalization (e.g., halogenation) of the ring.
The following data tables illustrate the potential for generating structurally diverse libraries from this compound based on established chemical transformations, even though specific literature examples for this exact scaffold are not extensively detailed. The examples are representative of the types of derivatizations commonly employed in medicinal chemistry for similar heterocyclic systems.
Table 1: Representative Library from Reductive Amination of this compound
| Entry | Amine | Resulting Substituent at C4 |
| 1 | Benzylamine | Benzylaminomethyl |
| 2 | 4-Fluorobenzylamine | (4-Fluorobenzyl)aminomethyl |
| 3 | Cyclohexylamine | Cyclohexylaminomethyl |
| 4 | Morpholine | Morpholin-4-ylmethyl |
| 5 | Piperidine (B6355638) | Piperidin-1-ylmethyl |
| 6 | N-Methylpiperazine | (4-Methylpiperazin-1-yl)methyl |
Table 2: Representative Library from Wittig Reaction of this compound
| Entry | Ylide | Resulting Substituent at C4 |
| 1 | (Triphenylphosphoranylidene)acetonitrile | 2-(1H-pyrrolo[2,3-c]pyridin-4-yl)acrylonitrile |
| 2 | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(1H-pyrrolo[2,3-c]pyridin-4-yl)acrylate |
| 3 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1H-pyrrolo[2,3-c]pyridin-4-yl)acrylate |
| 4 | (4-Nitrobenzyl)triphenylphosphonium bromide | 4-(2-(4-nitrophenyl)vinyl)-1H-pyrrolo[2,3-c]pyridine |
| 5 | (3,4-Dimethoxybenzyl)triphenylphosphonium chloride | 4-(2-(3,4-dimethoxyphenyl)vinyl)-1H-pyrrolo[2,3-c]pyridine |
Table 3: Representative Library from N-Substitution of this compound
| Entry | Electrophile | Resulting N1-Substituent |
| 1 | Methyl iodide | Methyl |
| 2 | Benzyl bromide | Benzyl |
| 3 | Acetyl chloride | Acetyl |
| 4 | Phenylboronic acid (Chan-Lam coupling) | Phenyl |
| 5 | 4-Fluorophenylboronic acid (Chan-Lam coupling) | 4-Fluorophenyl |
The combination of these derivatization strategies allows for the creation of vast and diverse compound libraries. For instance, a library could be constructed by first performing a set of N-alkylation reactions, followed by the reductive amination of the resulting aldehydes with a collection of diverse amines. This combinatorial approach exponentially increases the number of unique analogues that can be synthesized and screened for biological activity. The development of such libraries is instrumental in the hit-to-lead optimization process in drug discovery programs.
Mechanistic Investigations and Elucidation of Reaction Pathways for 1h Pyrrolo 2,3 C Pyridine 4 Carbaldehyde Transformations
Kinetic Studies of Key Reaction Steps
The formation of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde is often achieved through electrophilic substitution, most notably the Vilsmeier-Haack reaction. Kinetic studies of this and other functionalization reactions, while not extensively reported for this specific molecule, can be inferred from investigations of similar azaindole systems. The rate of these reactions is influenced by several factors, including the nature of the substrate, the concentration of reagents, and the reaction temperature.
The Vilsmeier-Haack reaction, a cornerstone for the formylation of electron-rich heterocycles, generally follows second-order kinetics. nih.gov The reaction rate is dependent on the concentrations of both the substrate (1H-pyrrolo[2,3-c]pyridine) and the Vilsmeier reagent. nih.gov The formation of the Vilsmeier reagent itself, an electrophilic species derived from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a rapid pre-equilibrium step. organic-chemistry.orgijpcbs.com The subsequent electrophilic attack on the pyrrolopyridine ring is typically the rate-determining step.
The electron-donating nature of the pyrrole (B145914) ring fused to the electron-withdrawing pyridine (B92270) ring in the 1H-pyrrolo[2,3-c]pyridine scaffold significantly influences the reaction kinetics. The pyrrole moiety activates the ring system towards electrophilic attack, making the reaction proceed more readily than with pyridine alone. However, the pyridine nitrogen can be protonated or complex with Lewis acids under certain reaction conditions, which deactivates the ring system and slows down the reaction. libretexts.org
Table 1: Factors Influencing the Reaction Rate of 1H-Pyrrolo[2,3-c]pyridine Formylation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Concentration of Vilsmeier Reagent | Increases rate | Higher concentration of the electrophile leads to more frequent collisions with the substrate. |
| Temperature | Increases rate | Provides the necessary activation energy for the electrophilic attack. However, excessively high temperatures can lead to side reactions. |
| Solvent Polarity | Can influence rate | Polar solvents can stabilize charged intermediates, potentially accelerating the reaction. |
| Presence of Lewis Acids | Can decrease rate | Lewis acids can complex with the pyridine nitrogen, deactivating the ring towards electrophilic substitution. |
Identification and Characterization of Reaction Intermediates
The elucidation of reaction pathways for the transformation of 1H-pyrrolo[2,3-c]pyridine hinges on the identification and characterization of transient intermediates. In the context of the Vilsmeier-Haack formylation, several key intermediates are proposed based on the well-established mechanism of electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org
The first crucial intermediate is the Vilsmeier reagent , a chloroiminium ion, which is the active electrophile. wikipedia.org This is formed from the reaction of DMF with POCl₃. The electrophilic attack of the Vilsmeier reagent on the electron-rich 4-position of the 1H-pyrrolo[2,3-c]pyridine ring leads to the formation of a sigma complex , also known as an arenium ion. This intermediate is a resonance-stabilized carbocation. The stability of this sigma complex is a key factor in determining the regioselectivity of the reaction. The positive charge in the sigma complex is delocalized over the pyrrole ring and the attached substituent. The final step involves the elimination of a proton from the sigma complex to restore aromaticity, followed by hydrolysis of the resulting iminium salt during workup to yield the final aldehyde product. chemistrysteps.com
Table 2: Key Intermediates in the Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine
| Intermediate | Structure | Role in the Reaction |
|---|---|---|
| Vilsmeier Reagent (Chloroiminium ion) | [Cl-CH=N⁺(CH₃)₂] | The active electrophile that attacks the pyrrolopyridine ring. |
| Sigma Complex (Arenium ion) | Resonance-stabilized carbocation | Formed by the attack of the Vilsmeier reagent on the C4 position of the substrate. |
| Iminium Salt | Product of electrophilic substitution before hydrolysis | Hydrolyzes during aqueous workup to form the aldehyde. |
Proposed Mechanisms for Selective Functionalizations
The selective formylation of 1H-pyrrolo[2,3-c]pyridine at the 4-position via the Vilsmeier-Haack reaction is a prime example of controlled functionalization. The proposed mechanism involves a series of well-defined steps:
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate (B84403) derivative to generate the highly electrophilic chloroiminium ion, the Vilsmeier reagent. organic-chemistry.orgwikipedia.org
Electrophilic Attack: The electron-rich 1H-pyrrolo[2,3-c]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The attack is directed to the C4 position due to the electronic properties of the bicyclic system. The lone pair of the pyrrole nitrogen pushes electron density into the ring, making the C4 and C6 positions nucleophilic. Theoretical studies on similar azaindoles suggest that the C4 position is often electronically favored for electrophilic attack.
Formation of the Sigma Complex: The attack on the Vilsmeier reagent results in the formation of a resonance-stabilized sigma complex. The positive charge is delocalized across the pyrrole ring.
Aromatization: A base, which can be another molecule of DMF or the chloride ion, abstracts the proton from the C4 position, leading to the restoration of the aromatic system and the formation of an iminium salt intermediate.
Hydrolysis: Finally, the reaction mixture is treated with water, which hydrolyzes the iminium salt to afford the desired this compound. chemistrysteps.com
Regioselectivity and Chemoselectivity Control in Synthetic Operations
Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules derived from this compound. In the context of its formation, the primary challenge is to direct the electrophilic attack to the desired position.
Regioselectivity: The 1H-pyrrolo[2,3-c]pyridine ring system has several potential sites for electrophilic substitution. The pyrrole part of the molecule is generally more reactive towards electrophiles than the pyridine part. libretexts.org Within the pyrrole ring, the C4 and C6 positions are the most electron-rich. The preference for substitution at C4 over C6 can be attributed to the relative stability of the resulting sigma complex intermediates. Computational studies on related azaindole systems often show a lower activation energy for the formation of the C4-substituted intermediate. The presence of substituents on the ring can further influence this regioselectivity through steric and electronic effects.
Chemoselectivity: The 1H-pyrrolo[2,3-c]pyridine scaffold contains two different nitrogen atoms: the pyrrolic nitrogen and the pyridinic nitrogen. The pyridine nitrogen is more basic and can react with electrophiles or Lewis acids. libretexts.org This can sometimes lead to undesired side reactions or deactivation of the ring. To achieve chemoselective functionalization on the carbon framework, it is often necessary to carefully choose reaction conditions that minimize interaction with the pyridine nitrogen. For instance, in the Vilsmeier-Haack reaction, the relatively weak electrophilicity of the Vilsmeier reagent favors attack on the electron-rich pyrrole ring rather than complexation with the pyridine nitrogen. chemistrysteps.com In other reactions, protection of the pyrrole nitrogen with a suitable protecting group can be employed to direct reactivity towards other parts of the molecule.
Table 3: Factors Controlling Regio- and Chemoselectivity
| Selectivity Type | Controlling Factor | Outcome |
|---|---|---|
| Regioselectivity | Electronic Effects | Favors substitution at the more electron-rich positions (C4 and C6) of the pyrrole ring. |
| Regioselectivity | Stability of Intermediates | The more stable sigma complex dictates the preferred position of attack (often C4). |
| Chemoselectivity | Reactivity of Electrophile | Weaker electrophiles preferentially react with the more nucleophilic pyrrole ring. |
| Chemoselectivity | Protecting Groups | Protection of the pyrrole NH can direct functionalization to other positions. |
Advanced Applications of 1h Pyrrolo 2,3 C Pyridine 4 Carbaldehyde As a Versatile Chemical Building Block
As a Precursor in the Synthesis of Optically Active Compounds
The aldehyde functionality of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde serves as a key handle for the introduction of chirality into molecules. While specific examples for this exact isomer are not extensively documented in publicly available literature, the reactivity of the analogous pyridine (B92270) and pyrimidine (B1678525) aldehydes in asymmetric catalysis provides a strong basis for its potential applications.
The Soai reaction, a well-known method for asymmetric autocatalysis, has been successfully applied to pyridine and pyrimidine aldehydes, leading to the formation of chiral alkanols with high enantiomeric excess. researchgate.net This reaction demonstrates that the nitrogen atom within the heterocyclic ring can play a crucial role in the catalytic cycle, suggesting that this compound could be a suitable substrate for similar transformations. The reaction of diisopropylzinc (B128070) with the aldehyde, in the presence of a chiral initiator, could potentially lead to the corresponding chiral secondary alcohol.
Furthermore, recent advancements in the asymmetric dearomatization of pyridines, catalyzed by chiral copper hydride complexes, open up another avenue for the synthesis of optically active compounds from this precursor. mit.edunih.gov These methods allow for the direct, enantioselective 1,4-addition of nucleophiles to the pyridine ring, creating highly functionalized and enantioenriched piperidine (B6355638) derivatives. The application of such a methodology to this compound could yield novel, optically active scaffolds with potential applications in medicinal chemistry.
Chiral pyridine N-oxides have also emerged as effective organocatalysts in the asymmetric allylation of aromatic aldehydes. researchgate.net This suggests that the this compound could itself be a substrate in such reactions, or that its derivatives could be developed into novel chiral ligands or catalysts.
| Asymmetric Reaction Type | Potential Chiral Product from this compound | Key Features | Reference |
| Asymmetric Autocatalysis (Soai Reaction) | Chiral secondary alcohol | Amplification of enantiomeric excess. | researchgate.net |
| Asymmetric Dearomatization | Enantioenriched dihydropyridine/piperidine derivatives | Direct C-C bond formation on the pyridine ring. | mit.edunih.gov |
| Asymmetric Allylation | Chiral homoallylic alcohol | Catalyzed by chiral pyridine N-oxides. | researchgate.net |
Incorporation into Macrocyclic and Supramolecular Architectures
The bifunctional nature of this compound, possessing both a nucleophilic NH group on the pyrrole (B145914) ring and an electrophilic aldehyde, makes it an ideal candidate for the synthesis of macrocycles and complex supramolecular structures. Such architectures are of significant interest in areas like drug discovery, host-guest chemistry, and materials science.
Multicomponent reactions (MCRs) are a powerful tool for the rapid construction of macrocycles from simple building blocks. nih.gov The Ugi reaction, a well-known MCR, can be employed in a macrocyclization step. It is conceivable that this compound could act as the aldehyde component in such a reaction, with the pyrrole nitrogen participating in a subsequent or simultaneous ring-closing step. Strategies for diversity-oriented synthesis of macrocycles often rely on bifunctional building blocks to create large and diverse libraries. core.ac.ukcam.ac.uk
The synthesis of macrocycles containing heterocyclic motifs is an active area of research. rsc.org Methodologies such as double aromatic nucleophilic substitution (SNAr) have been developed for the efficient synthesis of macrocyclic heterocycles. While direct examples involving this compound are not prominent, its structure is well-suited for such strategies. For instance, the aldehyde could be converted to a reactive group that participates in a ring-closing metathesis or an azide-alkyne cycloaddition, two popular methods for macrocyclization. cam.ac.uk
| Macrocyclization Strategy | Potential Role of this compound | Resulting Macrocycle Type | Reference |
| Multicomponent Reactions (e.g., Ugi) | Aldehyde component | Peptide-like macrocycles | nih.gov |
| Double Aromatic Nucleophilic Substitution (SNAr) | As a bifunctional building block | Heterocyclic macrocycles | rsc.org |
| Ring-Closing Metathesis (RCM) | Precursor after functionalization of the aldehyde | Carbocyclic or heterocyclic macrocycles | cam.ac.uk |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Precursor after functionalization of the aldehyde | Triazole-containing macrocycles | cam.ac.uk |
Role in Diversity-Oriented Synthesis (DOS) for Scaffold Exploration
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry, as it mimics the purine (B94841) ring of ATP and can act as a hinge-binding motif in kinase inhibitors. nih.gov Consequently, this compound is a valuable starting point for creating libraries of novel, drug-like molecules.
The "build/couple/pair" strategy is a common approach in DOS to generate scaffold diversity. cam.ac.uk this compound can be used in the "build" phase to create a variety of functionalized intermediates. For example, the aldehyde can be readily transformed into a range of functional groups, such as amines, alcohols, carboxylic acids, and alkenes. These intermediates can then be used in the "couple" and "pair" phases to generate a wide array of final products with different molecular scaffolds.
The development of libraries of macrocycles is also a key area of DOS. nih.gov The bifunctional nature of this compound makes it a suitable building block for the DOS of macrocyclic scaffolds, as discussed in the previous section. The combination of its inherent biological relevance and its synthetic versatility makes this compound a powerful tool for exploring new chemical space and identifying novel bioactive molecules. The synthesis of various substituted 4-azaindoles for the development of kinase inhibitors highlights the importance of this scaffold in generating focused libraries for specific biological targets. nih.gov
Contribution to the Development of Novel Organic Reactions
The unique reactivity of this compound also makes it a valuable substrate for the development of new organic reactions. Its combination of a reactive aldehyde and a nucleophilic NH group within a heterocyclic framework can enable novel tandem or multicomponent reactions.
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. rsc.org While many MCRs for the synthesis of pyridines and pyrroles have been developed, the use of bifunctional substrates like this compound could lead to the discovery of novel MCRs that generate unique polycyclic scaffolds. For instance, a one-pot, four-component reaction has been used to synthesize novel pyridine derivatives under microwave irradiation. acs.org The inclusion of a substrate like this compound in such a reaction could lead to interesting fused heterocyclic systems.
Furthermore, the development of novel synthetic routes to azaindoles is an active area of research. rsc.orgnih.gov Tandem reactions, such as a Sonogashira coupling followed by a cyclization, are often employed. The reactivity of the aldehyde group in this compound could be exploited to initiate or participate in new tandem sequences, leading to the efficient synthesis of highly substituted pyrrolopyridines. The synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones through a multicomponent reaction and cyclization strategy demonstrates the potential for developing novel transformations starting from heterocyclic aldehydes. nih.gov
| Reaction Development Area | Potential Application of this compound | Potential Outcome | Reference |
| Multicomponent Reactions (MCRs) | As a key bifunctional component. | Novel MCRs for the synthesis of polycyclic heterocycles. | rsc.orgacs.org |
| Tandem Reactions | As a substrate to initiate or participate in new reaction cascades. | Efficient synthesis of highly substituted pyrrolopyridines. | nih.gov |
| Synthesis of Fused Heterocycles | As a starting material for cyclization strategies. | Novel fused heterocyclic systems with potential biological activity. | nih.gov |
Analytical Methodologies for Research Oriented Characterization and Process Monitoring
Application of Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon and hydrogen framework.
The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the aldehyde group resonating significantly downfield (around δ 180-200 ppm). The carbon atoms of the aromatic rings would appear in the δ 100-150 ppm region. For example, in a derivative of a related compound, 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the carbon signals of the pyrrolopyridine core appear at various shifts, including 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, and 124.28 ppm. nih.gov
A representative table of expected ¹H NMR chemical shifts for this compound is presented below, based on data from analogous structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | s |
| Pyridine-H | 7.5 - 8.8 | d, dd |
| Pyrrole-H | 6.5 - 7.5 | d, t |
| NH | 11.0 - 12.0 | br s |
| Note: This is a generalized table. Actual values can vary based on solvent and experimental conditions. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O), the expected exact mass would be approximately 146.0480 g/mol . nih.gov In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 146. Fragmentation patterns, resulting from the loss of functional groups such as the formyl group (-CHO), would provide further structural information. For the isomeric compound 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, the top peaks in its GC-MS analysis are observed at m/z 145 and 146. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the aldehyde would be anticipated around 1680-1700 cm⁻¹. The N-H stretching vibration of the pyrrole (B145914) ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the bicyclic aromatic system would be found in the 1400-1600 cm⁻¹ region. For comparison, the IR spectrum of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone shows a strong band at 1598 cm⁻¹ attributed to the C=N bond. semanticscholar.org
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | 3200 - 3400 |
| C-H (aromatic) | 3000 - 3100 |
| C=O (aldehyde) | 1680 - 1700 |
| C=C / C=N (aromatic rings) | 1400 - 1600 |
| Note: This is a generalized table. Actual values can vary based on the physical state of the sample. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. While a specific method for this compound is not detailed in the literature, a general approach would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that is relatively high, may be amenable to GC analysis, potentially with derivatization to increase its volatility. A typical GC analysis would utilize a capillary column with a non-polar or medium-polarity stationary phase. The instrument would be equipped with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and identification of impurities. nih.gov
A hypothetical table outlining potential chromatographic conditions is provided below.
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | FID or MS |
| Temperature | Ambient | Temperature program (e.g., 100°C to 250°C) |
| Note: These are example conditions and would require optimization for the specific analysis. |
Crystallographic Analysis for Solid-State Structure Determination
For example, the crystallographic analysis of a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, revealed a triclinic crystal system with a P-1 space group. researchgate.net The unit cell parameters were determined to be a = 6.5529 Å, b = 10.0457 Å, and c = 14.5282 Å, with angles α = 83.372°, β = 86.697°, and γ = 87.427°. researchgate.net Such data is crucial for understanding the solid-state properties of the material.
A table summarizing the type of data obtained from a crystallographic analysis is shown below.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., triclinic, monoclinic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Note: This data can only be obtained if a suitable single crystal of the compound is available. |
Q & A
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde?
The synthesis typically involves multi-step protocols. A foundational method includes:
- Bromination : Starting with 1H-pyrrolo[2,3-b]pyridine, bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C) .
- Formylation : The brominated intermediate undergoes formylation via the Vilsmeier-Haack reaction, employing reagents like POCl₃ and DMF to introduce the aldehyde group at the 4-position .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization is used to isolate the product.
Q. How is the structural identity of this compound confirmed?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- X-ray Crystallography : Resolves regiochemical ambiguities; for example, crystallographic data for related compounds (e.g., 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) confirm bond angles and spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₅BrN₂O for brominated analogs) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-c]pyridine core be optimized?
Regioselectivity depends on:
- Electrophilic Substitution : Bromine or iodine at the 4-position directs further reactions (e.g., Suzuki coupling at the 3-position). For example, 3-iodo analogs enable cross-coupling reactions due to iodine’s leaving-group propensity .
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) or sulfonyl groups (e.g., phenylsulfonyl) to block reactive sites during multi-step syntheses .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .
Q. What strategies resolve contradictions in reported reactivity of halogenated derivatives?
Discrepancies arise from substituent electronic effects:
- Bromo vs. Chloro Analogs : Bromine’s larger size and polarizability enhance electrophilic substitution rates compared to chlorine. For instance, 4-bromo derivatives undergo Suzuki coupling faster than 4-chloro analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while non-polar solvents favor radical pathways .
- Validation via Kinetic Studies : Time-resolved NMR or HPLC monitors reaction progress to identify rate-determining steps .
Q. How are biological activities of this compound derivatives assessed?
Key methodologies include:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to active sites, as seen in studies of pyrrolo[2,3-d]pyridazine derivatives .
- ADME Profiling : In vitro assays (e.g., Caco-2 permeability, microsomal stability) evaluate drug-likeness .
Q. What purification techniques ensure high-purity yields for sensitive derivatives?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., aldehyde oxidation byproducts) .
- Cryogenic Recrystallization : Low-temperature crystallization in ethanol/water minimizes decomposition of aldehyde groups .
- Chelation Strategies : Use of EDTA in aqueous washes removes trace metal catalysts .
Methodological Challenges & Solutions
Q. How to address instability of the aldehyde group during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
